molecular formula C9H9N3O B1528591 5-amino-1H-indole-2-carboxamide CAS No. 1341044-72-1

5-amino-1H-indole-2-carboxamide

Cat. No.: B1528591
CAS No.: 1341044-72-1
M. Wt: 175.19 g/mol
InChI Key: UWRHJBYONCEVIT-UHFFFAOYSA-N
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Description

Product Overview 5-amino-1H-indole-2-carboxamide ( 1341044-72-1) is an organic compound with the molecular formula C 9 H 9 N 3 O and a molecular weight of 175.19 g/mol . It is supplied as a solid powder and should be stored in a cool, dark place under an inert atmosphere at room temperature . This product is intended for research applications only and is not for diagnostic or therapeutic use. Research Context and Potential The indole-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry and is a versatile building block for developing biologically active compounds . While specific biological data for this compound is not widely published in the searched literature, its molecular framework is of significant interest. Researchers have extensively explored substituted indole-2-carboxamides for various therapeutic areas. For instance, this chemical class has been investigated as potential antiparasitic agents for neglected tropical diseases like Chagas disease . Furthermore, indole-2-carboxamide derivatives have been designed and synthesized as allosteric modulators for G-protein coupled receptors (GPCRs), such as the cannabinoid CB1 receptor, providing valuable tools for mapping receptor binding sites and studying signaling pathways . In oncology research, analogous structures have demonstrated promising activity as multi-target antiproliferative agents, inhibiting key kinase targets such as EGFR, VEGFR-2, and BRAF V600E . The 5-amino substituent on the indole ring presents a handle for further chemical modification, making this compound a valuable intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns .

Properties

IUPAC Name

5-amino-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,10H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRHJBYONCEVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341044-72-1
Record name 5-amino-1H-indole-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

General Synthetic Strategies for 5-Amino-1H-indole-2-carboxamide

The preparation of this compound typically involves multi-step synthetic sequences starting from substituted indole precursors or indole-2-carboxylic acid derivatives. The key steps include:

  • Introduction of the amino group at the 5-position, often via reduction of nitro precursors.
  • Formation of the carboxamide group at position 2, usually via coupling of the corresponding carboxylic acid or acid chloride with an amine.

Reduction of 5-Nitroindole-2-carboxylate to 5-Amino Derivative

A widely used approach to introduce the 5-amino group is the catalytic hydrogenation of 5-nitroindole-2-carboxylate esters. For example:

  • Starting Material: 5-Nitro-1H-indole-2-carboxylic acid ethyl ester.
  • Reduction Conditions: Catalytic hydrogenation using ammonium formate as a hydrogen donor and 5% palladium on activated carbon catalyst in ethanol under reflux for 30 minutes.
  • Outcome: Quantitative conversion to 5-amino-1H-indole-2-carboxylic acid ethyl ester with 100% yield reported.
  • Workup: Filtration through celite, solvent removal under reduced pressure to isolate the product.

This method provides a clean and efficient way to obtain the 5-amino substituted indole ester, which can be further converted to the carboxamide.

Conversion of Indole-2-Carboxylic Acid to Carboxamide

The transformation of the carboxylic acid group at position 2 into the carboxamide functionality is a critical step. Several coupling methods are reported:

  • Amide Coupling Reagents: Commonly used reagents include BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and thionyl chloride for acid chloride formation.
  • Typical Procedure: Activation of the carboxylic acid (or conversion to acid chloride) followed by reaction with ammonia or primary amines in the presence of base such as diisopropylethylamine (DIPEA) or pyridine.
  • Solvents: Anhydrous DMF or dichloromethane (DCM) are commonly employed.
  • Reaction Conditions: Room temperature stirring for several hours (4–12 h) under inert atmosphere.
  • Purification: Extraction, drying, and chromatographic purification or recrystallization.

Representative Synthetic Route from Literature

A detailed synthetic sequence from ethyl 5-chloro-1H-indole-2-carboxylate to this compound derivatives illustrates the methodology:

Step Reaction Description Reagents/Conditions Outcome
1 Friedel–Crafts acylation at C3 Ethyl 5-chloroindole-2-carboxylate + acyl chloride, AlCl3, reflux in 1,2-dichloroethane 3-acyl-5-chloroindole-2-carboxylates
2 Reduction of ketone to alkyl Triethylsilane, trifluoroacetic acid, 0 °C to RT 3-alkyl-5-chloroindole-2-carboxylates
3 Ester hydrolysis to acid NaOH (3 N), ethanol, reflux 3-alkyl-5-chloroindole-2-carboxylic acids
4 Amide coupling Carboxylic acid + amine, BOP, DIPEA, DMF, RT 5-chloroindole-2-carboxamides

This sequence can be adapted to prepare 5-amino derivatives by replacing the 5-chloro substituent with an amino group via reduction of the corresponding nitro intermediate.

Alternative Synthetic Routes

  • Hemetsberger–Knittel Indole Synthesis: This method involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization to form indole-2-carboxylates. Subsequent functional group manipulations yield the target amides.
  • Fischer Indole Synthesis: Phenylhydrazine derivatives react with 2-oxopropanoic acid under acidic conditions to afford indole-2-carboxylates, which can be hydrolyzed and amidated to the target compounds.
  • Acid Chloride Route: Conversion of indole-2-carboxylic acid to the acid chloride using thionyl chloride in dry chloroform, followed by reaction with ammonia or amines in the presence of pyridine and triethylamine to afford the amides.

Optimization of Reaction Conditions

  • Coupling Efficiency: Use of coupling reagents like BOP and HCTU enhances amide bond formation rates and yields.
  • Temperature Control: Mild temperatures (room temperature) prevent side reactions and decomposition.
  • Solvent Choice: Anhydrous polar aprotic solvents like DMF favor coupling reactions.
  • Stoichiometry: Slight excess of amine or coupling reagent improves conversion.
  • Purification: Chromatographic methods or recrystallization ensure >95% purity, confirmed by HPLC and spectroscopic analysis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Catalytic Reduction of 5-nitro ester 5-Nitroindole-2-carboxylate ethyl ester NH4COOH, Pd/C, EtOH Reflux, 30 min ~100% Clean reduction to 5-amino ester
Amide Coupling via BOP Indole-2-carboxylic acid + amine BOP, DIPEA, DMF RT, 4–12 h High Efficient amide bond formation
Acid Chloride Route Indole-2-carboxylic acid SOCl2, pyridine, amine RT, 2–4 h Good Requires careful handling of acid chloride
Hemetsberger–Knittel Synthesis Methyl 2-azidoacetate + benzaldehyde Knoevenagel condensation, thermolysis Multi-step Moderate to good Provides substituted indole-2-carboxylates

Research Findings and Practical Considerations

  • The catalytic hydrogenation method for the reduction of nitro groups to amino groups is highly efficient, scalable, and yields pure products suitable for further transformations.
  • Amide coupling using BOP and DIPEA in DMF is a well-established, mild, and high-yielding method for preparing indole-2-carboxamides.
  • Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is crucial for maximizing yields and purity.
  • Analytical techniques including HPLC, NMR, MS, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.
  • Safety precautions include handling of corrosive reagents (e.g., SOCl2), use of inert atmosphere for sensitive steps, and proper disposal of palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring, enhancing its biological activity .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
5-Amino-1H-indole-2-carboxamide serves as a crucial building block for synthesizing more complex indole derivatives. These derivatives have potential pharmaceutical applications due to their diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit strong antiproliferative activity against various cancer cell lines. For instance, compounds synthesized from this scaffold showed greater efficacy against breast cancer cells (MCF-7) compared to standard treatments like doxorubicin. The GI50 values of these compounds ranged from 0.95 µM to 1.50 µM, indicating their potential as effective anticancer agents .

Mechanism of Action
The compound acts as a selective ATP competitive inhibitor of MAP kinases (p38α), which are involved in cellular stress responses and inflammation. This inhibition can lead to the suppression of tumor growth and progression by preventing T cell infiltration in diabetic models .

Enzyme Inhibition

α-Glucosidase Inhibition
A series of novel derivatives based on this compound have been evaluated for their inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. One compound exhibited a 28-fold improvement in inhibition compared to acarbose, a standard inhibitor, showcasing its potential for managing diabetes .

Table 1: Inhibitory Activity Against α-Glucosidase

CompoundIC50 (μM)Comparison with Acarbose (IC50 = 752 μM)
5k26.8 ± 0.5Superior
5j150Moderate
5f>150Inactive

Antiviral Activity

Indole derivatives, including those related to this compound, have shown promise as inhibitors of HIV integrase and reverse transcriptase. They target critical viral enzymes, demonstrating potential as antiviral agents .

Industrial Applications

Dyes and Pigments
In addition to its biological applications, this compound is utilized in the synthesis of dyes and pigments due to its chemical stability and reactivity.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study synthesized a series of indole derivatives based on the core structure of this compound. The compounds were tested against multiple cancer cell lines using the MTT assay, revealing significant antiproliferative effects particularly in MCF-7 cells. The study highlighted the importance of specific substituents on the indole ring that enhance biological activity .

Case Study 2: Diabetes Management
Research involving nonobese diabetic mice demonstrated that derivatives of this compound could prevent T cell activation and infiltration, suggesting a mechanism for managing diabetes through modulation of immune responses .

Mechanism of Action

The mechanism of action of 5-amino-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to therapeutic effects, such as antiviral or anticancer activity . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Indole-2-carboxamide Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of indole-2-carboxamides are highly dependent on substituents at the 3-, 5-, and N-positions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Indole-2-carboxamide Derivatives
Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Biological Activity/Application Synthesis Method (Yield)
5-amino-1H-indole-2-carboxamide -NH₂ (5), -CONH₂ (2) 175.18 Not reported Intermediate for drug discovery Not explicitly described
5-Chloro-3-hexyl-N-(4-azidophenethyl)-1H-indole-2-carboxamide (Compound 28) -Cl (5), -C₆H₁₃ (3), -N₃ (side chain) 424.19 144–146 Photoaffinity labeling probes Carboxylic acid + amine coupling (50%)
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-(hydroxymethyl)-1H-indole-2-carboxamide (Compound 35b) -Cl (5), -CH₂OH (3), -NMe₂ (side chain) 372.40 199–202 Probable GPCR modulation Carboxylic acid + amine coupling (30%)
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) -Br (5), -F (7), -NMePh (side chain) 386.21 Not reported Kinase inhibition (LC/MS confirmed) Amide coupling (yield not specified)
5-cyano-1H-indole-2-carboxamide -CN (5), -CONH₂ (2) 185.18 Not reported Unknown (structural analog) No synthesis details provided

Physicochemical Properties

  • Thermal Stability :

    • The introduction of hydrophobic groups (e.g., hexyl at position 3 in Compound 28) reduces melting points (144–146°C) compared to polar substituents like -CH₂OH (Compound 35b, mp 199–202°C) .
    • Halogenation (Cl, Br, F) generally increases molecular weight without significantly altering thermal stability .
  • Solubility: Hydroxymethyl (-CH₂OH) and dimethylamino (-NMe₂) groups enhance water solubility, critical for bioavailability . Bulky substituents (e.g., hexyl in Compound 28) reduce solubility in polar solvents .

Biological Activity

5-Amino-1H-indole-2-carboxamide is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their ability to interact with various biological targets. The carboxamide moiety enhances their capacity to form hydrogen bonds with enzymes and proteins, facilitating numerous biochemical interactions. These compounds have been associated with a wide range of biological activities, such as:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Antimalarial

Target Interactions

This compound has been identified as a selective ATP competitive inhibitor of MAP kinases, specifically p38α. This interaction is crucial for its anti-inflammatory and anticancer properties. The compound's lipophilicity allows it to penetrate lipid-rich membranes effectively, enhancing its bioavailability and therapeutic potential against various diseases, including tuberculosis.

Cellular Effects

Research indicates that this compound can inhibit T cell infiltration and activation in nonobese diabetic (NOD) mice, suggesting its potential in diabetes management. Additionally, studies have shown that indole derivatives can induce apoptosis in cancer cells by modulating key apoptotic markers such as Caspases 3, 8, and 9 .

Anticancer Activity

Recent studies highlight the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds derived from this structure demonstrated significant inhibitory effects on cell growth with GI50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
This compoundMCF-7 (Breast)1.35
DoxorubicinMCF-7 (Breast)1.13
Compound IVPanc-1 (Pancreatic)0.104
Compound VaHT-29 (Colon)0.026

Antiviral Properties

The antiviral potential of indole derivatives has also been explored. For example, certain indole-based compounds have shown promising activity against influenza viruses by targeting viral RNA polymerase components . This suggests that this compound may also possess similar antiviral properties.

Hypolipidemic Effects

A study focused on the hypolipidemic activity of N-(Benzoylphenyl)-5-substituted indole derivatives found that these compounds could effectively lower lipid levels in hyperlipidemic models . This highlights the potential use of indole derivatives in managing cardiovascular diseases.

Structure-Activity Relationship Studies

Research into structure-activity relationships (SAR) has revealed that modifications to the indole structure can significantly enhance biological activity. For instance, the introduction of halogen groups at specific positions increased the potency against cannabinoid receptors, indicating a pathway for optimizing therapeutic effects .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-amino-1H-indole-2-carboxamide derivatives?

Methodological Answer:
The synthesis of this compound derivatives typically involves coupling indole-2-carboxylic acid derivatives with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt). For example, in General Procedure A (commonly cited in indole-2-carboxamide syntheses), 5-chloro-1H-indole-2-carboxylic acid is reacted with substituted amines under reflux in dichloromethane or DMF, followed by purification via Combiflash chromatography (0–30% ethyl acetate in hexane) to achieve yields >90% . Key parameters include stoichiometric control of the amine (1.2 equivalents) and reaction times of 12–24 hours. Post-synthetic modifications, such as azide or photoactivatable group incorporation, require additional steps like CuAAC click chemistry or UV irradiation .

Basic: How are structural and purity characteristics validated for this compound analogs?

Methodological Answer:
Validation relies on multimodal analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., in CDCl3_3 or DMSO-d6_6) confirm regiochemistry and substitution patterns. For example, indole NH protons appear as broad singlets near δ 9.1–11.7 ppm, while aromatic protons show coupling constants (e.g., J = 8.5 Hz for adjacent protons) .
  • HRMS : High-resolution mass spectrometry (ESI or EI) confirms molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

Basic: What in vitro assays are used for initial biological screening of this compound derivatives?

Methodological Answer:

  • Enzyme inhibition assays : For kinase or protease targets, use fluorescence-based assays (e.g., ADP-Glo™ kinase assays) with IC50_{50} determination via dose-response curves .
  • Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
  • Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data in indole-2-carboxamide derivatives?

Methodological Answer:
Contradictions often arise from substituent positioning or assay variability . Systematic SAR approaches include:

  • Substituent scanning : Compare analogs with halogens (e.g., 5-Cl vs. 5-Br) or electron-withdrawing groups (e.g., trifluoromethyl) to assess potency shifts. For example, 5-Cl derivatives showed 10-fold higher antibacterial activity than unsubstituted analogs .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., carboxamide NH as a donor) .
  • Assay standardization : Replicate conflicting studies under identical conditions (e.g., pH, serum concentration) to isolate compound-specific effects .

Advanced: What strategies address poor aqueous solubility in this compound analogs?

Methodological Answer:

  • Polar substituents : Introduce methoxy or hydroxyl groups (e.g., N-(2-methoxyphenethyl) derivatives), which improved solubility by 3-fold in PBS (pH 7.4) while maintaining target affinity .
  • Prodrug approaches : Synthesize phosphate or PEGylated prodrugs that hydrolyze in vivo .
  • Co-solvent systems : Use DMSO/PBS (1:9 v/v) for in vitro assays, ensuring DMSO ≤1% to avoid cytotoxicity .

Advanced: How can computational methods guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Docking simulations : AutoDock Vina or Glide can predict binding modes to targets like glycogen phosphorylase. For example, bicyclo-substituted analogs showed stronger π-π stacking with Phe285 than linear chains .
  • MD simulations : GROMACS or AMBER trajectories (50 ns) assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Advanced: What experimental designs resolve discrepancies in reported biological activities of indole-2-carboxamides?

Methodological Answer:
Discrepancies may stem from compound degradation or assay interference . Mitigation strategies:

  • Stability studies : Monitor compound integrity in assay buffers (e.g., HPLC at 0, 6, 24 hours). 5-Amino analogs showed <5% degradation after 24 hours in DMEM .
  • Counter-screen assays : Test for off-target effects (e.g., hERG liability via patch-clamp electrophysiology) .
  • Orthogonal validation : Confirm activity in cell-free (e.g., SPR) and cell-based assays to rule out false positives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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